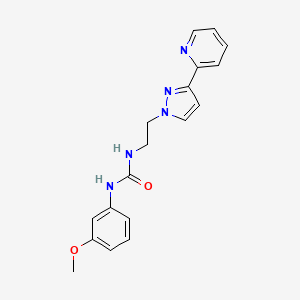

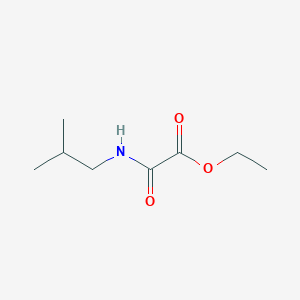

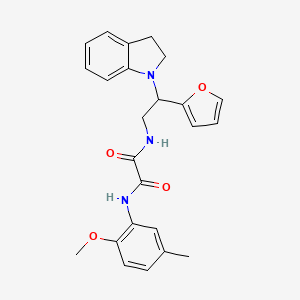

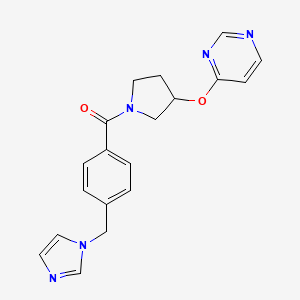

![molecular formula C16H15ClN4O4 B2409691 N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]恶二杂环-4(5H)-基)乙基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺 CAS No. 1903770-60-4](/img/structure/B2409691.png)

N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]恶二杂环-4(5H)-基)乙基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

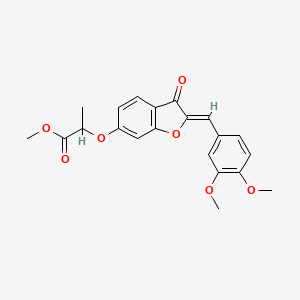

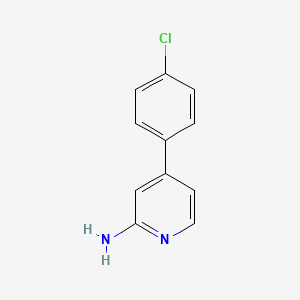

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxazepine ring, which is a seven-membered ring containing one nitrogen and one oxygen atom, and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also contains an amide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the double bonds in the oxazepine and pyridazine rings might participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide group would likely make the compound soluble in polar solvents .科学研究应用

5-羟色胺-3 (5-HT3) 受体拮抗剂

该化合物属于研究重点为开发有效的 5-羟色胺-3 (5-HT3) 受体拮抗剂的研究范畴,此类拮抗剂在化疗引起的恶心和呕吐 (CINV) 及其他疾病的控制中至关重要。Harada 等人 (1995) 的一项研究深入探讨了类似化合物的构效关系,揭示了当某些杂芳环并入分子结构时,会表现出较弱的 5-HT3 受体拮抗活性。值得注意的是,以 1H-吲唑环为芳香部分的化合物显著提高了活性,这表明芳香核中的修饰可以导致开发具有增强药理特性的化合物 (Harada 等人,1995)。

杂环的合成和表征

Mahmoud 等人 (2012) 探索了 phthalazinone 衍生物的合成和光谱表征,突出了此类化合物在药物化学中的多功能性。通过使起始原料与不同的亲电试剂反应,制备了多种衍生物,强调了这些化合物作为开发新型治疗剂前体的潜力 (Mahmoud 等人,2012)。

抗炎和镇痛活性

该化合物及其衍生物也因其抗炎和镇痛活性而受到研究。例如,Kalsi 等人 (1990) 合成了吲哚基氮杂环丁酮,并评估了它们在抗炎模型中的疗效。这项研究表明此类化合物在控制炎症和疼痛方面具有潜在的治疗应用 (Kalsi 等人,1990)。

抗癌活性

为了进一步拓展这些化合物的用途,研究还重点关注了它们的抗癌特性。Saad 等人 (2011) 合成了带有喹唑啉部分的新型吡唑和三唑,并测试了它们的镇痛活性,这通常与肿瘤姑息治疗相关。此类研究强调了 N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]恶二杂环-4(5H)-基)乙基)-6-氧代-1,6-二氢哒嗪-3-甲酰胺衍生物在癌症治疗中发挥作用的潜力 (Saad 等人,2011)。

作用机制

Target of Action

The primary targets of this compound are yet to be identified. It is known that similar compounds have been evaluated for their anticonvulsant effects . Therefore, it is plausible that this compound may interact with neuronal ion channels or receptors that modulate neuronal excitability, a common target for anticonvulsant drugs.

Mode of Action

Based on its structural similarity to other anticonvulsant agents, it may act by modulating the activity of voltage-gated ion channels or gaba receptors in the brain, thereby reducing neuronal excitability .

Biochemical Pathways

The compound may affect several biochemical pathways related to neuronal excitability and neurotransmission. For instance, it could influence the GABAergic system, which is one of the main inhibitory neurotransmitter systems in the brain and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .

Result of Action

The result of the compound’s action would likely be a decrease in neuronal excitability, which could potentially lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .

属性

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZRARSQVNZIKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2409626.png)

![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)